molecular formula C5H10ClNO4S B8055224 Chlorosulfonyl N-tert-butylcarbamate

Chlorosulfonyl N-tert-butylcarbamate

Cat. No.: B8055224
M. Wt: 215.66 g/mol
InChI Key: KTOCCOVRPVBVMJ-UHFFFAOYSA-N
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Description

Chlorosulfonyl N-tert-butylcarbamate is an organic compound with the chemical formula C₅H₁₀ClNO₄S. It is known for its utility in organic synthesis and various industrial applications. This compound is characterized by its solid powder form, which is either colorless or pale yellow, and it has a distinctive, pungent odor. It is primarily used as a reagent in the synthesis of other organic compounds and has significant applications in the fields of chemistry and biomedicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorosulfonyl N-tert-butylcarbamate is typically synthesized through a multi-step organic synthesis process. One common method involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Industrial production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and to handle larger quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions: Chlorosulfonyl N-tert-butylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carbamate derivatives, which are useful intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Chlorosulfonyl N-tert-butylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which chlorosulfonyl N-tert-butylcarbamate exerts its effects involves the reactivity of its chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the chlorosulfonyl and tert-butyl carbamate groups, which confer distinct reactivity and stability. This makes it particularly useful in selective organic transformations and in the synthesis of complex molecules .

Properties

IUPAC Name

chlorosulfonyl N-tert-butylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S/c1-5(2,3)7-4(8)11-12(6,9)10/h1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOCCOVRPVBVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)OS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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